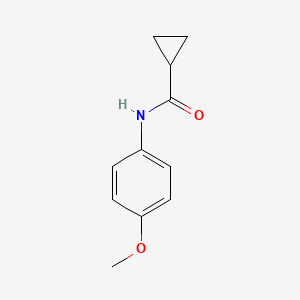![molecular formula C18H28N2O4S B3966830 4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine](/img/structure/B3966830.png)
4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine
Overview
Description
The compound '4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine', commonly known as MPSP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MPSP is a member of the sulfonyl-containing compounds family, which has been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of MPSP is not fully understood. However, it has been shown to interact with various biological targets such as enzymes, receptors, and ion channels. MPSP has been shown to inhibit the activity of certain enzymes such as phosphodiesterases and carbonic anhydrases. It has also been shown to modulate the activity of certain receptors such as GABA and glutamate receptors.
Biochemical and Physiological Effects:
MPSP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPSP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MPSP has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
MPSP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in both water and organic solvents, making it easy to handle in various experimental conditions. However, MPSP has some limitations as well. It has been shown to exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of MPSP in scientific research. One potential area of research is the development of novel drugs that target specific biological processes. MPSP can be used as a scaffold for the development of these drugs. Another potential area of research is the identification of the specific targets of MPSP. Understanding the mechanism of action of MPSP can lead to the development of more targeted and effective drugs. Additionally, the use of MPSP in combination with other compounds can be explored to enhance its pharmacological activity.
Scientific Research Applications
MPSP has been extensively used in scientific research as a tool for studying the biological activity of various compounds. It has been shown to exhibit a wide range of pharmacological activities such as antitumor, anti-inflammatory, and antiviral properties. MPSP has been used as a scaffold for the development of novel drugs that target specific biological processes.
properties
IUPAC Name |
4-[3-(4-methylphenyl)sulfonyl-2-morpholin-4-ylpropyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-16-2-4-18(5-3-16)25(21,22)15-17(20-8-12-24-13-9-20)14-19-6-10-23-11-7-19/h2-5,17H,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIQBWPCIRTXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




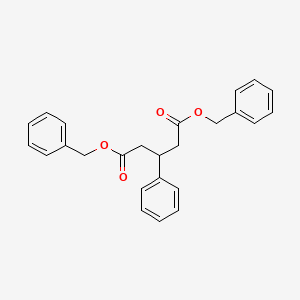
![N,N-diethyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3966774.png)
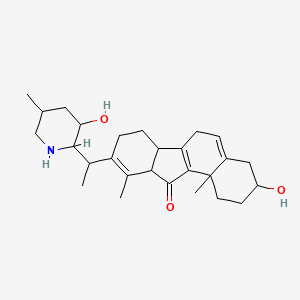
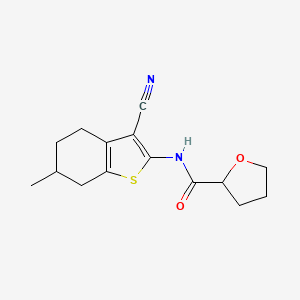
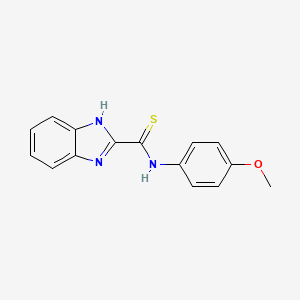
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3966812.png)
![5-(3,4-dichlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966819.png)
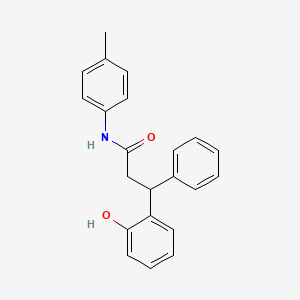
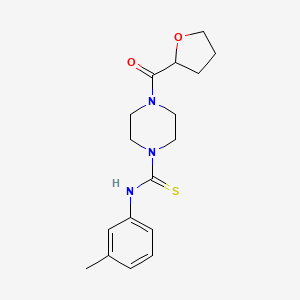
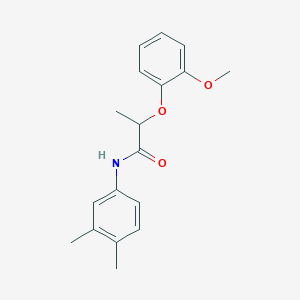
![4-({2,4-dichloro-5-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3966861.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3966866.png)
